5,6,7,8-Tetrahydro-1,6-naphthyridine; oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine typically involves the thermal condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the corresponding Schiff base intermediates . Another method involves the use of microwave-assisted synthesis with KF/basic alumina under solvent-free conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
5,6,7,8-Tetrahydro-1,6-naphthyridine; oxalic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to target the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase, making it a potential antiviral agent . The compound’s effects are mediated through its binding to these molecular targets, leading to inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with similar chemical properties.
1,6-Naphthyridine: A closely related compound with similar applications in chemistry and biology.
5,6,7,8-Tetrahydroquinoline: Shares structural similarities and is used in similar research applications.
Uniqueness
5,6,7,8-Tetrahydro-1,6-naphthyridine is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This makes it particularly valuable in antiviral and anticancer research .
Properties
CAS No. |
1193388-00-9 |
---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
oxalic acid;5,6,7,8-tetrahydro-1,6-naphthyridine |
InChI |
InChI=1S/C8H10N2.C2H2O4/c1-2-7-6-9-5-3-8(7)10-4-1;3-1(4)2(5)6/h1-2,4,9H,3,5-6H2;(H,3,4)(H,5,6) |
InChI Key |
VRVGEVXETNFYNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.